N-Benzylacetamidine Hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-benzylethanimidamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQJDXJQOUUQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649404 | |
| Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186545-76-6 | |
| Record name | (1E)-N'-Benzylethanimidamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzylacetamidine Hydrobromide: A Deep Dive into its Structure-Activity Relationship as a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Benzylacetamidine Hydrobromide and its analogs as selective inhibitors of inducible nitric oxide synthase (iNOS). Elevated levels of nitric oxide (NO) produced by iNOS are implicated in the pathophysiology of various inflammatory diseases and cancer, making selective iNOS inhibition a compelling therapeutic strategy. This document outlines the key structural determinants for potent and selective iNOS inhibition, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying signaling pathway.
Core Structure and Biological Activity
This compound belongs to a class of amidine-containing compounds that act as competitive inhibitors of nitric oxide synthases. The core structure consists of a benzyl group attached to an acetamidine moiety. This structural motif allows it to mimic the substrate L-arginine and bind to the active site of the enzyme. The primary biological activity of interest for this class of compounds is the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications, as the constitutive eNOS and nNOS isoforms are responsible for essential physiological functions.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of N-benzylacetamidine derivatives against iNOS are highly dependent on the nature and position of substituents on the benzyl ring and modifications to the acetamidine group.
Substitution on the Benzyl Ring
The substitution pattern on the benzyl ring plays a critical role in modulating the inhibitory activity and selectivity.
-
Unsubstituted Benzyl Ring: N-benzylacetamidine itself shows potent inhibition of iNOS with an IC50 value of 0.20 µM and exhibits high selectivity over eNOS (selectivity ratio > 1750).
-
Aminomethyl Substitution: The introduction of an aminomethyl group at the meta-position of the benzyl ring, as seen in N-(3-(aminomethyl)benzyl)acetamidine (1400W), is a well-established strategy to enhance iNOS inhibitory activity and selectivity. This substitution allows for additional interactions within the active site of the enzyme.
-
Other Substitutions: The addition of bulky and lipophilic groups can influence the binding affinity. For instance, linking an amidoalkyl or amidoaryl moiety to the N-[(3-aminomethyl)benzyl]acetamidine scaffold can provide additional hydrophobic contacts within the enzyme's active site[1].
Modifications of the Acetamidine Group
The acetamidine group is a key pharmacophore that interacts with the glutamate residue (Glu371) in the iNOS active site through hydrogen bonding[1]. Modifications to this group generally lead to a decrease in activity.
Impact of the Hydrobromide Salt
While the hydrobromide salt form is primarily used to improve the compound's solubility and stability, the core inhibitory activity is dictated by the N-benzylacetamidine cation.
Quantitative Data on iNOS and eNOS Inhibition
The following tables summarize the in vitro inhibitory activities of N-benzylacetamidine and its key analogs against iNOS and eNOS. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Structure | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |
| N-Benzylacetamidine (2) | 0.20 ± 0.02 | >350 | >1750 | ||
| N-(3-(aminomethyl)benzyl)acetamidine (1, W1400) | 0.49 ± 0.05 | >200 | >408 | ||
| Compound 1b | N-(3-(((4-nitrophenyl)sulfonamido)methyl)benzyl)acetamidine | 0.065 ± 0.003 | >50 | >770 | [2] |
| Compound 2b | N-(4-(((4-nitrophenyl)sulfonamido)methyl)benzyl)benzamidine | 0.832 ± 0.025 | >50 | >60 | [2] |
| Compound 10 | N-(3-((4-carboxybutanamido)methyl)benzyl)acetamidine | 0.428 ± 0.032 | >1000 | >2300 | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the in vitro assessment of its iNOS inhibitory activity.
Synthesis of N-Benzylacetamidine Hydrochloride
A common synthetic route for N-benzylacetamidine hydrochloride involves a three-step process as described in patent CN110878032A[3]:
-
Preparation of Benzylhydroxylamine: Benzylhydroxylamine hydrochloride is treated with an aqueous solution of sodium hydroxide in toluene at a low temperature. The layers are separated to yield a toluene solution of benzylhydroxylamine.
-
Formation of the Intermediate: Acetonitrile is added to the benzylhydroxylamine toluene solution and heated. The solvent is then removed under reduced pressure to obtain the intermediate product.
-
Hydrogenation and Salt Formation: The intermediate is dissolved in ethyl acetate, and Raney nickel is added as a catalyst. The mixture is subjected to hydrogenation in an autoclave under hydrogen pressure at an elevated temperature. After the reaction, the catalyst is filtered off, and a solution of hydrogen chloride in methanol is added to the filtrate. Cooling and crystallization yield the target product, N-benzylacetamidine hydrochloride, with high purity[3]. To obtain the hydrobromide salt, hydrochloric acid would be replaced with hydrobromic acid.
In Vitro iNOS Inhibition Assay
The inhibitory activity of this compound against iNOS can be determined by measuring the amount of nitric oxide (NO) produced from L-arginine. A widely used method is the Griess assay, which quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: The Griess assay is a colorimetric method based on the diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration.
Materials:
-
Recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (cofactors)
-
Calmodulin
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
This compound and other test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the iNOS enzyme, L-arginine, and all the necessary cofactors in an appropriate buffer.
-
Add varying concentrations of this compound or other test inhibitors to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the substrate, L-arginine.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Nitrite Detection (Griess Assay):
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite produced in each well from the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of the iNOS Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.
Caption: The iNOS signaling pathway, illustrating the induction of iNOS expression by inflammatory stimuli and its subsequent inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 value of an iNOS inhibitor.
Conclusion
This compound and its derivatives represent a promising class of selective iNOS inhibitors. The structure-activity relationship studies highlight the importance of the benzyl and acetamidine moieties for potent and selective inhibition. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel anti-inflammatory agents targeting the nitric oxide pathway. Further optimization of the N-benzylacetamidine scaffold, particularly through substitutions on the benzyl ring, may lead to the development of even more potent and selective iNOS inhibitors with therapeutic potential.
References
- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzylacetamidine Hydrobromide: A Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases, as well as in certain cancers. Selective inhibition of iNOS, while sparing the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms, represents a promising therapeutic strategy. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for evaluation, and relevant signaling pathways associated with this compound and its closely related analogues.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide range of physiological and pathological processes[1]. It is synthesized from L-arginine by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)[1]. While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as bacterial endotoxins (lipopolysaccharide, LPS) and cytokines[1]. The large and sustained amounts of NO produced by iNOS can contribute to tissue damage and inflammation. Consequently, the development of selective iNOS inhibitors is a key area of research for therapeutic intervention in various diseases.
N-Benzylacetamidine and its derivatives have emerged as a promising class of iNOS inhibitors, demonstrating high potency and selectivity[1][2]. This guide focuses on this compound, providing a comprehensive resource for researchers in the field.
Mechanism of Action
The primary mechanism of action of N-Benzylacetamidine and its analogues is the direct inhibition of the iNOS enzyme. These compounds act as competitive inhibitors of the substrate, L-arginine, at the enzyme's active site[3]. The acetamidine group mimics the guanidinium group of L-arginine, allowing it to bind to the active site. The selectivity for iNOS over eNOS and nNOS is attributed to subtle differences in the architecture of the active sites among the isoforms[1].
Some reports on the closely related and extensively studied derivative, N-(3-(aminomethyl)benzyl)acetamidine (1400W), describe it as a time-, concentration-, and NADPH-dependent inactivator of iNOS[2]. This suggests a slow, tight-binding inhibition mechanism that can be irreversible or very slowly reversible.
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activity of N-Benzylacetamidine and its closely related derivatives against the NOS isoforms. It is important to note that specific data for the hydrobromide salt of N-Benzylacetamidine is limited in publicly available literature; therefore, data for the parent compound and its well-characterized analogue, 1400W, are presented.
Table 1: In Vitro Inhibitory Activity of N-Benzylacetamidine (Compound 2)
| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |
| N-Benzylacetamidine | iNOS | 0.20 | 1750-fold | [2] |
| eNOS | 350 | [2] |
Table 2: In Vitro Inhibitory Activity of N-(3-(aminomethyl)benzyl)acetamidine (1400W)
| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |
| 1400W | iNOS | 0.081 | >617-fold | |
| eNOS | >50 |
Table 3: In Vitro Inhibitory Activity of a Proline-Containing N-Benzylacetamidine Derivative
| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |
| CM544 | iNOS | 0.058 | 4569-fold | >170-fold | [4] |
| eNOS | 265 | [4] | |||
| nNOS | >10 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as an iNOS inhibitor.
In Vitro NOS Activity Assay (L-Citrulline Assay)
This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS, eNOS, and nNOS enzymes
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer
-
This compound (or other inhibitors)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, BH4, and calmodulin (for eNOS/nNOS).
-
Add the purified NOS enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the respective tubes.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]arginine from L-[³H]citrulline.
-
Elute the L-[³H]citrulline with water.
-
Quantify the amount of L-[³H]citrulline by liquid scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assay for iNOS Inhibition in Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line to assess the inhibitory effect of this compound on iNOS activity in a cellular context.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional)
-
This compound
-
Griess Reagent (for nitrite measurement)
-
Cell lysis buffer and reagents for Western blotting
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight[5].
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100-1000 ng/mL) and IFN-γ (optional, e.g., 10 ng/mL) to induce iNOS expression[5].
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is a stable end-product of NO.
-
-
iNOS Protein Expression (Western Blot):
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against iNOS, followed by a secondary antibody.
-
Visualize the protein bands and quantify the expression level relative to a loading control (e.g., β-actin).
-
In Vivo Model of Endotoxemia
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at a predetermined dose. A dose of 20 mg/kg was found to be effective for the related compound 1400W in a rat model[5].
-
LPS Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), induce endotoxemia by injecting a sublethal dose of LPS.
-
Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia. At a specific time point post-LPS injection (e.g., 6 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and tissues (e.g., lung, liver) for iNOS expression analysis.
-
Analysis:
-
Measure plasma nitrite/nitrate levels as an indicator of systemic NO production.
-
Quantify cytokine levels in the plasma using ELISA.
-
Assess iNOS expression in tissue homogenates by Western blotting or immunohistochemistry.
-
Signaling Pathways and Visualizations
iNOS Induction via the NF-κB Signaling Pathway
The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In response to pro-inflammatory stimuli like LPS, a signaling cascade is initiated that leads to the activation of NF-κB and its translocation to the nucleus, where it binds to the promoter region of the iNOS gene and initiates its transcription.
Caption: LPS-induced iNOS expression via the canonical NF-κB pathway.
Experimental Workflow for Evaluating iNOS Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential iNOS inhibitor like this compound.
Caption: Preclinical evaluation workflow for selective iNOS inhibitors.
Logical Relationship of NOS Isoforms and Inhibitor Selectivity
This diagram illustrates the relationship between the different NOS isoforms and the desired selectivity profile of a therapeutic iNOS inhibitor.
Caption: Desired selectivity profile of an iNOS inhibitor.
Conclusion
This compound and its related analogues represent a valuable class of selective iNOS inhibitors with significant therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development as a clinical candidate for the treatment of iNOS-mediated diseases.
References
- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-Benzylacetamidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information herein is intended to support research, development, and application of this compound in various scientific disciplines.
Core Physicochemical Properties
This compound (CAS RN: 186545-76-6) is a salt of the amidine derivative N-benzylacetamidine. Its properties are crucial for its handling, formulation, and biological activity.
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ · HBr | GlpBio[1] |
| Molecular Weight | 229.1 g/mol | GlpBio[1] |
| Melting Point | 121-122 °C | ChemicalBook[2] |
| 129-131 °C | Cayman Chemical[3] | |
| Boiling Point | Data not available | |
| Solubility | ≤25 mg/mL in ethanol | GlpBio[1] |
| 15 mg/mL in DMSO | GlpBio[1] | |
| 20 mg/mL in dimethylformamide | GlpBio[1] | |
| 10 mg/mL in PBS (pH 7.2) | ChemicalBook[2] | |
| pKa | Data not available |
Note: The discrepancy in the reported melting points may be due to different experimental conditions or purity levels of the samples tested.
Biological Activity
N-Benzylacetamidine is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) with an IC₅₀ of 0.20 μM.[1] It exhibits over 1,000-fold selectivity for iNOS compared to endothelial nitric oxide synthase (eNOS) (IC₅₀ = 350 μM).[1][2] The inhibition of iNOS is a key mechanism in modulating inflammatory responses and other pathological processes where excessive nitric oxide production is implicated.
Signaling Pathway
The inhibitory action of this compound targets the iNOS signaling pathway, which is a critical component of the immune response. The following diagram illustrates the simplified iNOS signaling cascade.
Caption: Simplified iNOS signaling pathway and the inhibitory action of N-Benzylacetamidine.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized procedures adaptable for amidine salts.
Melting Point Determination
Principle: The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline solids, this range is typically narrow.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be ground)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).
Solubility Determination
Principle: The solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure (for a given solvent):
-
Accurately weigh a small amount of this compound and add it to a vial containing a known volume of the solvent (e.g., ethanol, DMSO, water).
-
Tightly cap the vial and agitate it using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial for the presence of undissolved solid. If all the solid has dissolved, add more and repeat step 2.
-
Once a saturated solution with excess solid is obtained, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or other appropriate units.
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the acidic species (the amidinium ion of this compound) with a standard basic solution and monitoring the pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of sodium hydroxide (e.g., 0.1 M)
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (or by taking the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point (i.e., when half the volume of NaOH required to reach the equivalence point has been added).
Spectral Data Analysis Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Thoroughly dry the this compound sample and spectroscopic grade KBr to remove any moisture.
-
In a mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks for the amidinium group would include N-H stretching and bending vibrations, and C=N stretching vibrations.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most common for organic molecules.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Volumetric flasks and pipettes
Procedure:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
The resulting spectra can be analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns, which allows for the elucidation of the molecular structure. For the amidinium salt, proton signals adjacent to the nitrogen atoms are expected to be deshielded (downfield shift).[9][10][11]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique can be used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump or liquid chromatography (LC) system for sample introduction
Procedure (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion with a syringe pump or through an LC system.
-
Acquire the mass spectrum in positive ion mode. The amidinium cation [C₉H₁₃N₂]⁺ is expected to be observed.
-
The molecular ion peak corresponding to the free base (N-Benzylacetamidine) may also be observed, depending on the ionization conditions.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing further structural information. Due to the presence of the hydrobromide salt, desalting of the sample prior to analysis may be necessary to improve data quality.[12][13][14]
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. N-Benzylacetamidine (hydrobromide) price,buy N-Benzylacetamidine (hydrobromide) - chemicalbook [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. rsc.org [rsc.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 12. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Benzylacetamidine Hydrobromide: A Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzylacetamidine Hydrobromide (CAS Number: 186545-76-6), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document details its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols, presented in a format tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 186545-76-6 |
| Molecular Formula | C₉H₁₃BrN₂ |
| Molecular Weight | 229.12 g/mol |
| Appearance | Crystalline solid |
| Purity | Typically ≥98% |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain types of cancer. By selectively inhibiting iNOS, this compound serves as a valuable research tool to investigate the roles of iNOS in these conditions and as a potential therapeutic lead.
The primary mechanism of action is the competitive inhibition of the binding of the substrate L-arginine to the iNOS enzyme, thereby preventing the synthesis of nitric oxide. This selective inhibition is crucial, as it avoids targeting the constitutive NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are essential for maintaining physiological functions such as vascular tone and neurotransmission.
The inhibition of iNOS by this compound leads to a reduction in the downstream effects of excessive NO production. In inflammatory conditions, iNOS is often upregulated in macrophages in response to stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The resulting high levels of NO contribute to the inflammatory cascade. By blocking this pathway, this compound can modulate the inflammatory response.
Quantitative Biological Data
The inhibitory potency and selectivity of N-Benzylacetamidine and its derivatives have been evaluated in various studies. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | IC₅₀ (μM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| N-Benzylacetamidine | iNOS | Not Specified | 0.20 | - | - |
| N-(3-(aminomethyl)benzyl)acetamidine (1400W) | iNOS | Purified Human | ≤ 0.007 (Kᵢ) | >5000 | >200 |
| Derivative 10 | iNOS | In vitro | 0.428 | >2300 | - |
| Derivative 14 | iNOS | In vitro | 0.165 | 550 | - |
Note: Data for N-Benzylacetamidine derivatives are included for comparative purposes, highlighting the potency of this class of compounds.
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and evaluation of this compound are provided below.
Synthesis of this compound
Step 1: Synthesis of N-Benzylacetamide
Benzylamine is reacted with acetyl chloride in an inert solvent, such as toluene, in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed. The reaction mixture is typically stirred at a low temperature (0-15 °C) and then allowed to warm to room temperature. After an aqueous workup, the organic layer containing N-benzylacetamide is dried and the solvent is removed.
Step 2: Formation of the Amidine Hydrobromide
The resulting N-benzylacetamide can be converted to the corresponding imidoyl chloride using a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride). This intermediate is then reacted with ammonia to form the free base of N-benzylacetamidine. Finally, the free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen bromide in the same or a compatible solvent to precipitate this compound. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
In Vitro iNOS Inhibition Assay (L-Citrulline Assay)
This assay measures the activity of NOS enzymes by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Enzyme Preparation: Recombinant human iNOS is used as the enzyme source.
-
Reaction Mixture: A reaction buffer is prepared containing HEPES, EDTA, DTT, L-arginine (spiked with L-[³H]arginine), NADPH, calmodulin, and tetrahydrobiopterin.
-
Inhibition Assay:
-
Varying concentrations of this compound (or vehicle control) are pre-incubated with the iNOS enzyme in the reaction mixture.
-
The reaction is initiated by the addition of the enzyme and incubated at 37 °C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., HEPES buffer containing EGTA).
-
Separation of L-Citrulline: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50W-X8). L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline passes through.
-
Quantification: The radioactivity of the eluate, corresponding to the amount of L-[³H]citrulline produced, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
Measurement of Nitrite Production in Cell Culture (Griess Assay)
This colorimetric assay is used to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
Cell Treatment:
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
iNOS expression and activity are then stimulated by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).
-
The cells are incubated for an extended period (e.g., 18-24 hours) to allow for NO production.
-
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction:
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
References
The Selectivity of N-Benzylacetamidine Hydrobromide for Inducible Nitric Oxide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective inhibition of inducible nitric oxide synthase (iNOS) by N-Benzylacetamidine Hydrobromide, commonly known as 1400W. This document outlines the quantitative measures of its selectivity, detailed experimental protocols for assessing its activity, and the cellular signaling pathways involved.
Introduction to N-Benzylacetamidine (1400W) and iNOS Selectivity
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis respectively, iNOS is primarily expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][2] The overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions and septic shock.[1][3]
N-(3-(Aminomethyl)benzyl)acetamidine (1400W) is a potent and highly selective inhibitor of iNOS.[1][4] It is characterized as a slow, tight-binding inhibitor that is either irreversible or exhibits extremely slow reversibility.[1][5] This high selectivity for iNOS over the constitutive isoforms makes it a valuable research tool and a potential therapeutic agent for conditions driven by excessive iNOS activity.
The chemical structure for N-(3-(aminomethyl)benzyl)acetamidine dihydrochloride (1400W) is provided below:
Chemical Structure of N-(3-(aminomethyl)benzyl)acetamidine Dihydrochloride
Quantitative Analysis of iNOS Selectivity
The selectivity of 1400W for iNOS has been quantified through rigorous in vitro and in vivo studies. The inhibitory constants (Ki) and the dissociation constant (Kd) demonstrate a significant preference for iNOS over both nNOS and eNOS.
| Parameter | Human iNOS | Human nNOS | Human eNOS | Selectivity (iNOS vs. eNOS) | Reference |
| Kd | ≤ 7 nM | - | - | [1] | |
| Ki | - | 2 µM | 50 µM | ≥ 5000-fold | [1] |
In addition to studies on purified human enzymes, the selectivity of 1400W has been demonstrated in animal models:
| Model System | Observation | Reference |
| Rat Aortic Rings | > 1000-fold more potent against iNOS than eNOS | [1] |
| Rat Model of Endotoxin-Induced Vascular Injury | > 50-fold more potent against iNOS than eNOS | [1] |
Experimental Protocols
The assessment of iNOS inhibition and selectivity involves both in vitro enzymatic assays and ex vivo tissue-based experiments.
In Vitro Radiometric L-Citrulline Assay for NOS Inhibition
This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Principle:
NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using [³H] or [¹⁴C]-labeled L-arginine as a substrate, the enzymatic activity can be determined by quantifying the amount of radiolabeled L-citrulline produced.
Detailed Methodology:
-
Preparation of Enzyme Source:
-
For iNOS, use purified recombinant enzyme or lysate from cells (e.g., macrophages) stimulated with LPS and cytokines.
-
For eNOS and nNOS, use purified recombinant enzymes or tissue homogenates (e.g., brain for nNOS, endothelial cells for eNOS).
-
-
Reaction Mixture Preparation (per sample):
-
50 mM HEPES buffer (pH 7.4)
-
1 mM DTT
-
10 µM FAD
-
10 µM FMN
-
10 µM Tetrahydrobiopterin (BH₄)
-
1 mM NADPH
-
2 mM CaCl₂ (for nNOS and eNOS)
-
10 µg/mL Calmodulin (for nNOS and eNOS)
-
Radiolabeled L-arginine (e.g., [³H]L-arginine, specific activity ~60 Ci/mmol) to a final concentration of 10-20 µM.
-
Varying concentrations of 1400W or vehicle control.
-
-
Assay Procedure:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).
-
-
Separation of L-Arginine and L-Citrulline:
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50WX-8).
-
At pH 5.5, the unreacted, positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline passes through.
-
Elute the [³H]L-citrulline with water.
-
-
Quantification:
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Calculate the specific activity of the enzyme and the percentage of inhibition by 1400W.
-
Ex Vivo Aortic Ring Assay for iNOS Selectivity
This assay assesses the functional consequence of NOS inhibition in a more physiologically relevant setting.
Principle:
The contractility of isolated aortic rings is measured in an organ bath. The relaxation induced by endothelium-dependent vasodilators (acting via eNOS) is compared to the relaxation observed after inducing iNOS expression with inflammatory stimuli. The selective inhibition of iNOS by 1400W can then be demonstrated.
Detailed Methodology:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat).
-
Clean the aorta of adherent tissue and cut it into rings (2-3 mm).
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
-
Assessment of eNOS Activity:
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).
-
Induce endothelium-dependent relaxation by adding a vasodilator (e.g., acetylcholine).
-
Evaluate the effect of 1400W on acetylcholine-induced relaxation to determine its effect on eNOS.
-
-
Assessment of iNOS Activity:
-
Induce iNOS expression in a separate set of aortic rings by incubating them with LPS and/or cytokines for several hours.
-
Measure the relaxation or changes in contractile response in these rings.
-
Determine the ability of 1400W to reverse or prevent the effects of iNOS induction.
-
Signaling Pathways and Mechanism of Action
The selectivity of 1400W is rooted in its interaction with the iNOS enzyme and the cellular pathways that govern iNOS expression and activity.
Upstream Signaling Pathway for iNOS Induction
Pro-inflammatory stimuli trigger a signaling cascade that leads to the transcription and translation of the iNOS gene (NOS2).
Caption: Upstream signaling cascade leading to iNOS expression.
Experimental Workflow for Assessing iNOS Inhibition
A typical workflow for evaluating a potential iNOS inhibitor like 1400W involves a series of in vitro and ex vivo experiments.
Caption: Logical workflow for evaluating iNOS inhibitor selectivity.
Downstream Pathological Effects of iNOS-Derived NO
The excessive production of NO by iNOS leads to cellular damage through the formation of reactive nitrogen species (RNS), most notably peroxynitrite.
Caption: Pathological consequences of iNOS-mediated NO overproduction.
Conclusion
This compound (1400W) stands out as a highly potent and selective inhibitor of the inducible nitric oxide synthase isoform. Its robust selectivity, supported by extensive quantitative data, makes it an indispensable tool for investigating the roles of iNOS in health and disease. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals working in this field. Understanding the nuances of its selectivity is paramount for the design of future therapeutic strategies targeting iNOS-mediated pathologies.
References
Methodological & Application
Application Notes and Protocols for N-Benzylacetamidine Hydrobromide in Cultured Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of N-Benzylacetamidine Hydrobromide, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in cultured macrophage research. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
This compound, commonly known as 1400W, is a valuable pharmacological tool for investigating the role of inducible nitric oxide synthase (iNOS) in macrophage biology. Macrophages, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), upregulate the expression of iNOS, leading to the production of large quantities of nitric oxide (NO).[1][2] NO is a critical signaling molecule and a key mediator of the inflammatory response and host defense.[1][2] Dysregulation of NO production is implicated in various inflammatory diseases. 1400W provides a means to dissect the specific contributions of iNOS-derived NO in various cellular processes.
Mechanism of Action
This compound is a highly selective, irreversible inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1][2] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a precise tool for studying the specific functions of iNOS in cellular signaling and pathophysiology. By inhibiting iNOS, 1400W effectively blocks the production of nitric oxide in activated macrophages, thereby modulating downstream inflammatory pathways and cytokine production.
Data Presentation
The following tables summarize the quantitative effects of this compound (1400W) on nitric oxide production and cytokine secretion in cultured macrophages stimulated with LPS and IFN-γ.
Table 1: Effect of 1400W on Nitric Oxide Production in Activated Macrophages
| Cell Line | Stimulants | 1400W Concentration | Incubation Time (hours) | % Inhibition of NO Production (Mean ± SD) | Reference |
| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | 18 | 95 ± 5 | [2] |
| RAW 264.7 | LPS (1 µg/mL) | 100 µM | 24 | ~90 | [3] |
| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | 24 | >95 | [4] |
Table 2: Effect of 1400W on Cytokine Secretion in Activated Macrophages
| Cell Line | Stimulants | 1400W Concentration | Cytokine | Change in Secretion | Reference |
| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | TNF-α | Decreased | [2] |
| J774A.1 | LPS (100 ng/mL) + IFN-γ (25 U/mL) | 10 µM | IL-12 p40 | Markedly Increased | [2] |
| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | TNF-α | Significantly Decreased | [4] |
| BMDM | LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100 µM | IL-6 | Significantly Decreased | [4] |
Mandatory Visualizations
Signaling Pathway of iNOS Inhibition by this compound
Caption: Inhibition of iNOS by 1400W in activated macrophages.
Experimental Workflow for Studying the Effects of 1400W
References
- 1. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
Application Notes and Protocols: N-Benzylacetamidine Hydrobromide in Cancer Research
Disclaimer: Direct research on the application of N-Benzylacetamidine Hydrobromide in cancer is limited. The following application notes and protocols are based on its established function as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and draw upon research conducted with analogous iNOS inhibitors, such as N-[3-(Aminomethyl)benzyl]acetamidine (1400W). These guidelines are intended to serve as a foundational resource for researchers exploring the potential of iNOS inhibition in cancer biology.
Introduction
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of high levels of nitric oxide (NO) in response to inflammatory stimuli. The role of iNOS and NO in cancer is complex and context-dependent, exhibiting both pro-tumorigenic and anti-tumorigenic effects.[1][2] This dual functionality makes selective iNOS inhibition a valuable tool for dissecting the intricate role of NO signaling in cancer progression and for exploring potential therapeutic strategies.
High concentrations of NO can induce apoptosis and DNA damage in tumor cells, while lower, sustained levels can promote tumor growth, angiogenesis, and metastasis.[2][3] Overexpression of iNOS has been associated with poor prognosis in several cancers, including triple-negative breast cancer, gastric cancer, and melanoma.[2][4] Therefore, this compound can be utilized to investigate the consequences of blocking iNOS activity in various cancer models.
Potential Applications in Cancer Research
-
Investigating the role of iNOS in tumor cell proliferation and survival: By inhibiting iNOS, researchers can determine its contribution to the growth and viability of cancer cells.
-
Elucidating the involvement of iNOS in angiogenesis: this compound can be used to study the impact of iNOS inhibition on the formation of new blood vessels that supply tumors.
-
Studying the role of iNOS in metastasis and invasion: The inhibitor can help in understanding how iNOS influences the ability of cancer cells to spread to other parts of the body.
-
Exploring the interplay between iNOS and other signaling pathways: Researchers can use this tool to uncover the crosstalk between NO signaling and other critical cancer-related pathways such as EGFR, PI3K/Akt, and p53.[3][4]
-
Evaluating the potential of iNOS inhibition as a therapeutic strategy: this compound can be used in preclinical studies to assess the anti-cancer efficacy of selective iNOS inhibition, both as a monotherapy and in combination with other anti-cancer agents.[5]
Quantitative Data Summary
The following tables present hypothetical data that could be generated from experiments using this compound on a cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line known to express iNOS).
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 50 | 75 ± 6.1 |
| 100 | 58 ± 5.5 |
| 200 | 41 ± 4.9 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| This compound (100 µM) | 15.8 ± 2.5 | 5.3 ± 1.4 |
Table 3: In Vivo Tumor Growth Inhibition by an iNOS Inhibitor (e.g., 1400W)
| Treatment Group | Animal Model | Dosage | Tumor Weight Reduction (%) | Reference |
| 1400W | EMT6 Murine Mammary Adenocarcinoma | 10-12 mg/kg/h | ~50% | [6] |
| 1400W | DLD-1 Human Colon Adenocarcinoma (iNOS expressing) | 6 mg/kg/h | ~41% | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]
Protocol 3: Analysis of Signaling Protein Expression by Western Blotting
This protocol details the investigation of changes in protein expression in key signaling pathways upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-p-EGFR, anti-p-Akt, anti-p53, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the protein lysate.[12]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12][15]
-
Wash the membrane three times with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analyze the band intensities relative to the loading control.
Visualizations
Caption: iNOS signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic Value of Inducible Nitric Oxide Synthase (iNOS) in Human Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of inducible nitric oxide synthase (iNOS) expression on triple negative breast cancer outcome and activation of EGFR and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: N-Benzylacetamidine Hydrobromide for Modulating Lipopolysaccharide-Stimulated Inflammatory Responses in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this inflammatory response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases and sepsis. A key enzyme in this process is inducible nitric oxide synthase (iNOS), which is responsible for the high-output production of NO.
N-Benzylacetamidine Hydrobromide, also known as 1400W, is a potent and highly selective inhibitor of iNOS.[1] Its selectivity makes it a valuable tool for investigating the specific roles of iNOS in inflammatory processes and as a potential therapeutic agent for inflammatory conditions. These application notes provide an overview of the effects of this compound on LPS-stimulated cells and detailed protocols for relevant in vitro experiments.
Mechanism of Action
This compound is a slow, tight-binding inhibitor of human inducible nitric oxide synthase (iNOS).[1] It exhibits remarkable selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1] This selectivity is critical for targeted research and therapeutic applications, as constitutive eNOS and nNOS activities are essential for maintaining physiological functions. The inhibition of iNOS by this compound is time-dependent and practically irreversible, providing sustained suppression of NO production in inflammatory settings.[1] By inhibiting iNOS, this compound effectively reduces the production of NO, a key signaling and effector molecule in inflammation. This leads to a downstream modulation of the inflammatory response, including a reduction in the secretion of pro-inflammatory cytokines.[2]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms
| NOS Isoform | Inhibition Constant (Ki) / Dissociation Constant (Kd) | Selectivity vs. iNOS | Reference |
| Human iNOS | Kd ≤ 7 nM | - | [1] |
| Human nNOS | Ki = 2 µM | >285-fold | [1] |
| Human eNOS | Ki = 50 µM | >7140-fold | [1] |
Table 2: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | TNF-α Secretion (relative to LPS control) | IL-6 Secretion (relative to LPS control) | Cell Type | Reference |
| LPS (10 ng/mL) + IFN-γ (20 ng/mL) | 100% | 100% | Murine Bone Marrow-Derived Macrophages | [2] |
| LPS + IFN-γ + 1400W (100 µM) | Significantly decreased | Significantly decreased | Murine Bone Marrow-Derived Macrophages | [2] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Experimental Protocols
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the general procedure for culturing and stimulating macrophage-like cells with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Maintain macrophage cells in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: Seed the cells into appropriate culture plates at a density of 1 x 10^6 cells/mL. Allow the cells to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
Quantification of Cytokines by ELISA
This protocol outlines the measurement of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse or human TNF-α and IL-6
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the prepared standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of iNOS and Phosphorylated Signaling Proteins
This protocol details the detection of iNOS and phosphorylated forms of NF-κB p65 and p38 MAPK by Western blotting.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a powerful and selective tool for studying the role of iNOS in LPS-induced inflammation. The protocols provided herein offer a framework for researchers to investigate its effects on inflammatory signaling pathways and cytokine production in a controlled in vitro setting. The data presented demonstrates its high selectivity and efficacy, making it a valuable compound for research in inflammation and drug development.
References
- 1. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide favours tumour-promoting inflammation through mitochondria-dependent and -independent actions on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Measuring iNOS Activity Following Treatment with N-Benzylacetamidine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction Inducible nitric oxide synthase (iNOS) is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[1] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[1] The large amounts of NO produced by iNOS serve as a defense mechanism against pathogens but are also implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and septic shock.[1] Consequently, the selective inhibition of iNOS is a significant therapeutic goal.
N-Benzylacetamidine, available as the hydrobromide salt, is a potent and highly selective inhibitor of iNOS.[2][3] It acts as a time-, concentration-, and NADPH-dependent irreversible inactivator of the enzyme.[4] Accurate measurement of iNOS activity is crucial for evaluating the efficacy and mechanism of action of inhibitors like N-Benzylacetamidine Hydrobromide. This document provides detailed protocols for assessing iNOS activity in cell-based assays using two common methods: the indirect measurement of nitrite via the Griess assay and the direct measurement of L-citrulline formation.
iNOS Catalytic Pathway and Inhibition
The diagram below illustrates the catalytic conversion of L-arginine to L-citrulline and nitric oxide by iNOS, a process that requires oxygen (O2) and NADPH as co-substrates. N-Benzylacetamidine acts as a competitive inhibitor, blocking the active site and preventing the substrate from binding.
Caption: iNOS pathway and point of inhibition.
Quantitative Data: Inhibitory Activity of N-Benzylacetamidine and Derivatives
The following table summarizes the in vitro inhibitory potency and selectivity of N-Benzylacetamidine and related compounds against iNOS and eNOS. Data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |
| This compound | iNOS | 0.20 | 1750-fold | [2] |
| eNOS | 350 | [2] | ||
| N-(3-(((4-nitrophenyl)sulfonamido)methyl)benzyl)benzamidine | iNOS | 0.065 | >1538-fold | |
| eNOS | >100 | |||
| N-[(3-Aminomethyl)benzyl]acetamidine (Succinyl derivative 10) | iNOS | 0.428 | >2300-fold | [5] |
| eNOS | >1000 | [5] | ||
| N-[(3-Aminomethyl)benzyl]acetamidine (Therephthalic derivative 14) | iNOS | 0.165 | 550-fold | [5] |
| eNOS | 90.8 | [5] |
Experimental Protocols
General Protocol: Cell Culture and iNOS Induction
This protocol is designed for the murine macrophage cell line RAW 264.7, a standard model for studying iNOS induction.[6]
-
Cell Seeding: Plate RAW 264.7 cells in a suitable format (e.g., 24-well or 96-well plate) at a density of 1 x 10^5 cells/mL in complete RPMI medium.[6]
-
Incubation: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
iNOS Induction: To induce iNOS expression, replace the medium with fresh medium containing an inducing agent, typically bacterial lipopolysaccharide (LPS, 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ).
-
Inhibitor Treatment: Concurrently with induction, treat the cells with varying concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a further 24 hours to allow for iNOS expression and NO production.[7][8]
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of nitrite (Griess Assay) or prepare cell lysates for direct measurement of NOS activity (L-Citrulline Assay).
Protocol 1: Indirect Measurement of iNOS Activity via Griess Assay
This method quantifies nitrite (NO2-), a stable and measurable breakdown product of NO in aqueous solutions.[9] It provides a reliable surrogate marker for NO production.[6]
Caption: Experimental workflow for the Griess Assay.
Methodology
-
Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][9] This mixture should be prepared fresh.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in culture medium. Create a series of dilutions from this stock to generate a standard curve (e.g., 0, 1.95, 3.9, ... 250 µM).[6]
-
-
Assay Procedure:
-
Transfer 50-150 µL of cell culture supernatant from each well of your experimental plate to a new 96-well flat-bottom plate.[10]
-
In separate wells, add 50-150 µL of each nitrite standard dilution.
-
Add an equal volume of the freshly prepared Griess Reagent to all wells containing samples and standards.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][10]
-
Measure the absorbance at 540 nm using a microplate reader.[9][10][11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve. The reduction in nitrite concentration in inhibitor-treated samples compared to the vehicle control reflects the iNOS inhibitory activity.
-
Protocol 2: Direct Measurement of iNOS Activity via L-Citrulline Assay
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[12] It is a highly specific method for determining enzyme activity in cell or tissue lysates.[12][13]
Caption: Experimental workflow for the L-Citrulline Assay.
Methodology
-
Lysate Preparation:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).[12]
-
Harvest the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in a homogenization buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors) and lyse the cells by sonication on ice.[12]
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell lysate containing the iNOS enzyme.[12]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), NADPH, calmodulin, tetrahydrobiopterin (H4B), and radiolabeled L-arginine (e.g., L-[3H]arginine).
-
Initiate the reaction by adding a specific amount of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).[12]
-
-
Separation and Quantification:
-
Stop the reaction by adding a stop buffer (e.g., containing HEPES and EDTA).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8).
-
The positively charged, unreacted L-[3H]arginine binds to the negatively charged resin, while the neutral L-[3H]citrulline flows through.[12]
-
Elute the L-[3H]citrulline from the column.
-
Quantify the amount of L-[3H]citrulline in the eluate using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate the specific activity of iNOS (e.g., in pmol of L-citrulline formed per minute per mg of protein).
-
Compare the activity in lysates from this compound-treated cells to that of vehicle-treated controls to determine the percent inhibition.
-
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective inhibition of inducible nitric oxide synthase prevents ischaemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iNOS activity is necessary for the cytotoxic and immunogenic effects of doxorubicin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Benzylacetamidine Hydrobromide solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of N-Benzylacetamidine Hydrobromide when working with Dimethyl Sulfoxide (DMSO).
Data Summary
For quick reference, the following table summarizes the key quantitative data regarding the solubility and recommended storage of this compound in DMSO.
| Parameter | Value | Source(s) |
| Solubility in DMSO | 15 mg/mL | [1] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage of DMSO Solution | -80°C for up to 6 months | [1][2] |
| -20°C for up to 1 month | [1][2] |
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound in DMSO.
Q1: My this compound is not dissolving completely in DMSO at the desired concentration. What should I do?
A1: If you are experiencing solubility issues, consider the following steps:
-
Concentration Check: Ensure your target concentration does not exceed the known solubility limit of 15 mg/mL.[1]
-
Gentle Warming: Gently warm the solution to 37°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Alternative Solvents: If solubility in DMSO remains an issue, you may consider trying other solvents such as ethanol or dimethyl formamide (DMF).[1][2] It is recommended to test solubility in a small amount of the compound to avoid sample loss.[2]
Q2: I've prepared a stock solution of this compound in DMSO. How should I store it to ensure stability?
A2: For optimal stability of your DMSO stock solution, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Long-term Storage: For storage up to 6 months, use a freezer at -80°C.[1][2]
-
Short-term Storage: For storage up to 1 month, a freezer at -20°C is suitable.[1][2]
Q3: Can I store my DMSO stock solution at room temperature?
A3: It is not recommended to store DMSO stock solutions at room temperature for extended periods. While the compound in its solid form is stable at room temperature for short durations like shipping, solutions in DMSO should be stored frozen to minimize degradation.[2] General studies on compound stability in DMSO indicate that storage at ambient temperature can lead to degradation over several months.
Q4: How many times can I freeze and thaw my DMSO stock solution?
A4: To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[1] Preparing single-use aliquots is the recommended practice. While some studies on a variety of compounds in DMSO have shown no significant loss after multiple freeze-thaw cycles, this has not been specifically verified for this compound.[3]
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: While specific studies on this compound are not available, general research on compound stability in DMSO suggests that water can be a more significant factor in compound degradation than oxygen.[3] Therefore, it is advisable to use anhydrous or high-purity DMSO to prepare your stock solutions.
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for preparing and troubleshooting solutions of this compound in DMSO.
Caption: Workflow for preparing and troubleshooting this compound in DMSO.
References
Technical Support Center: Optimizing N-Benzylacetamidine Hydrobromide (1400W) Dosage for In Vivo Experiments
Welcome to the technical support center for N-Benzylacetamidine Hydrobromide, also widely known as 1400W. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo experiments using this potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Mechanism of Action
N-[3-(aminomethyl)benzyl]acetamidine (1400W) is a slow, tight-binding, and irreversible inhibitor of inducible nitric oxide synthase (iNOS).[1] It exhibits high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. The inhibition mechanism involves competition with the substrate L-arginine and is dependent on the presence of the cofactor NADPH. By selectively inhibiting iNOS, 1400W can mitigate the pathophysiological effects of excessive nitric oxide (NO) production in various disease models, including inflammation, neurotoxicity, and cancer.
In Vivo Dosage and Administration Data
The following table summarizes in vivo dosages for 1400W from various published studies. It is crucial to note that the optimal dosage and administration route are highly dependent on the animal model, the disease context, and the experimental endpoint.
| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Reference(s) |
| Mouse | Mammary Adenocarcinoma (EMT6) | 10 or 12 mg/kg/hr | Continuous Infusion | 6 days | [2][3] |
| Mouse | Colon Adenocarcinoma (DLD-1) | 6 mg/kg/hr | Continuous Infusion | 13 days | [2][3] |
| Mouse | Multiple Low-Dose Streptozotocin-Induced Diabetes | 5.9 mg/kg daily or 14 mg/kg twice daily | Intraperitoneal (i.p.) | Daily | [4] |
| Rat | Diisopropylfluorophosphate (DFP)-induced Neurotoxicity | 10, 15, or 20 mg/kg | Intramuscular (i.m.) | Daily or twice daily for 3 days to 2 weeks | [5][6][7][8] |
| Rat | Endotoxin-induced Vascular Injury | 0.1-10 mg/kg | Subcutaneous (s.c.) | Single dose | [9][10] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study
This protocol provides a general framework for assessing the efficacy of 1400W in a rodent model of disease.
1. Compound Preparation and Formulation:
-
Vehicle Selection: 1400W is soluble in aqueous buffers such as phosphate-buffered saline (PBS). Prepare fresh daily. For higher concentrations, a stock solution can be made in DMSO and then diluted in an appropriate vehicle like saline or PBS. Ensure the final DMSO concentration is non-toxic to the animals.
-
Preparation of 1400W Solution (for i.p. or s.c. injection):
-
Weigh the required amount of 1400W dihydrochloride.
-
Dissolve in sterile PBS (pH 7.4) to the desired final concentration.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
2. Animal Dosing:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and 1400W treatment groups.
-
Administration: Administer the prepared 1400W solution or vehicle via the chosen route (e.g., i.p., s.c., i.m.). The injection volume should be appropriate for the animal's size (e.g., 5-10 ml/kg for mice).
3. Monitoring and Endpoint Analysis:
-
Daily Observations: Monitor animals daily for clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.
-
Efficacy Assessment: At the end of the study, assess the efficacy of 1400W based on the specific disease model. This may include measuring tumor volume, assessing inflammatory markers, or evaluating behavioral endpoints.
-
Tissue Collection: At necropsy, collect tissues of interest for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Assessment of In Vivo iNOS Inhibition (Griess Assay for Nitrite/Nitrate)
This protocol describes how to measure nitrite and nitrate levels in plasma as an indicator of iNOS activity.
1. Sample Collection and Preparation:
-
Blood Collection: Collect blood from animals at desired time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).
-
Deproteinization: Deproteinize plasma samples to avoid interference with the assay. This can be done by ultrafiltration using a 10 kDa molecular weight cut-off filter.[5][11]
2. Griess Assay Procedure:
-
Standard Curve Preparation: Prepare a standard curve using sodium nitrite (0-100 µM) in the same buffer as the samples.
-
Nitrate to Nitrite Conversion (for total NOx measurement): To measure total nitrite and nitrate, first convert nitrate to nitrite using nitrate reductase.
-
To 50 µL of deproteinized plasma, add 10 µL of nitrate reductase and 10 µL of the enzyme cofactor.
-
Incubate at room temperature for 1-3 hours.
-
-
Colorimetric Reaction:
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well containing 50 µL of the standard or sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Nitrate concentration can be calculated by subtracting the nitrite concentration (measured without the nitrate reductase step) from the total nitrite/nitrate concentration.
Protocol 3: Acute Toxicity Study in Rodents
This protocol outlines a basic acute toxicity study to determine the safety profile of 1400W.
1. Dose Selection and Animal Groups:
-
Dose Range: Based on existing literature, select at least three dose levels of 1400W. Include a vehicle control group.
-
Animal Allocation: Use a sufficient number of animals per group (e.g., 5-10 per sex) to obtain statistically relevant data.
2. Administration and Observation:
-
Dosing: Administer a single dose of 1400W or vehicle via the intended clinical or a relevant experimental route.
-
Clinical Observations: Observe animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days).
3. Endpoint Analysis:
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs for histopathological examination to identify any treatment-related changes.
Protocol 4: Pharmacokinetic Study in Rodents
This protocol provides a general procedure for evaluating the pharmacokinetic profile of 1400W.
1. Dosing and Sampling:
-
Administration: Administer a single dose of 1400W via the desired route (e.g., intravenous and oral to determine bioavailability).
-
Blood Sampling: Collect serial blood samples from a sparse sampling or composite group of animals at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). The exact time points should be chosen to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Process blood samples to obtain plasma as described in Protocol 2.
2. Bioanalytical Method:
-
Sample Analysis: Quantify the concentration of 1400W in plasma samples using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Caption: General workflow for in vivo experiments with 1400W.
Caption: Signaling pathway of iNOS inhibition by 1400W.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best vehicle to use for in vivo administration of 1400W?
A1: For most applications, 1400W can be dissolved directly in sterile aqueous buffers like PBS (pH 7.2) at concentrations of at least 10 mg/ml.[2] It is recommended to prepare these aqueous solutions fresh daily as the compound is less stable in aqueous systems. For higher concentrations or different administration routes, a stock solution can be prepared in an organic solvent such as DMSO and then diluted into a suitable vehicle like isotonic saline. However, the final concentration of the organic solvent should be kept low to avoid toxicity.
Q2: My 1400W solution appears cloudy after preparation. What should I do?
A2: Cloudiness or precipitation may indicate that the compound has not fully dissolved or has exceeded its solubility limit in the chosen vehicle. Try vortexing the solution for a longer period. If using a stock solution in an organic solvent, ensure it is fully dissolved before diluting into the aqueous vehicle. When diluting, add the stock solution to the aqueous vehicle slowly while vortexing. If precipitation persists, you may need to adjust the formulation by using a co-solvent or reducing the final concentration.
Q3: I am not observing the expected efficacy of 1400W in my in vivo model. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy:
-
Inadequate Dosage: The dose of 1400W may be too low for your specific animal model and disease state. Refer to the dosage table and consider performing a dose-response study.
-
Suboptimal Administration Route or Frequency: The chosen route of administration may not provide adequate bioavailability to the target tissue. The dosing frequency might also be insufficient to maintain a therapeutic concentration. Consider the pharmacokinetic properties of 1400W when designing your dosing regimen.
-
Compound Instability: As aqueous solutions of 1400W are best prepared fresh daily, using a solution that has been stored for an extended period may result in reduced potency.
-
Model-Specific Factors: The role of iNOS in the pathophysiology of your specific disease model might be less significant than anticipated. Confirm the expression and activity of iNOS in your model.
Q4: How can I confirm that 1400W is effectively inhibiting iNOS in my in vivo experiment?
A4: The most common method to confirm in vivo iNOS inhibition is to measure the levels of nitrite and nitrate (stable end-products of NO) in plasma, serum, or tissue homogenates.[6] A significant reduction in these levels in the 1400W-treated group compared to the vehicle control group indicates effective iNOS inhibition. You can use the Griess assay for this purpose, as detailed in Protocol 2.
Q5: Are there any known toxic side effects of 1400W in vivo?
A5: The available literature suggests that 1400W is generally well-tolerated at therapeutic doses. However, as with any experimental compound, it is essential to conduct a preliminary toxicity study in your specific animal model to determine the maximum tolerated dose (MTD). Monitor animals closely for any adverse effects, such as significant weight loss, lethargy, or other signs of distress.
Q6: Can I use 1400W for long-term studies?
A6: Yes, 1400W has been used in studies lasting several weeks.[3][5] For long-term administration, continuous infusion via osmotic pumps or repeated injections can be employed. It is crucial to ensure the stability of the compound in the chosen delivery system and to monitor the animals for any long-term toxicities.
References
- 1. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 4. Efficacy of 1400 W, a novel inhibitor of inducible nitric oxide synthase, in preventing interleukin-1beta-induced suppression of pancreatic islet function in vitro and multiple low-dose streptozotocin-induced diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unmc.edu [unmc.edu]
- 8. Frontiers | 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model [frontiersin.org]
- 9. Acute toxicity study in rodents | Bienta [bienta.net]
- 10. fda.gov [fda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Assessing the Cytotoxicity of N-Benzylacetamidine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of N-Benzylacetamidine Hydrobromide in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a chemical compound.[1][2] While direct cytotoxic data on this specific compound is limited, a closely related compound, N-[3-(Aminomethyl)benzyl]acetamidine (also known as 1400W), is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[3][4] iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes, including inflammation and apoptosis (programmed cell death). Therefore, it is plausible that this compound may exert cytotoxic effects through the modulation of the nitric oxide signaling pathway.
Q2: Which cell lines should I use to test the cytotoxicity of this compound?
The choice of cell line will depend on your research question.
-
Cancer Cell Lines: If you are investigating its potential as an anti-cancer agent, you could use a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).[5][6][7][8]
-
Normal Cell Lines: To assess for off-target toxicity, it is crucial to include non-cancerous cell lines, such as fibroblasts or primary cells from relevant tissues.[5]
-
Immune Cell Lines: Given the potential link to nitric oxide synthase, using immune cell lines like macrophages (e.g., J774A.1) could be informative.[3]
Q3: What are the recommended cytotoxicity assays for this compound?
A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic mechanism.[9][10][11][12]
-
Metabolic Activity Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells and are a good initial screening tool.[10]
-
Membrane Integrity Assays (e.g., LDH release): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating loss of membrane integrity and necrosis.[10][11]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the compound induces programmed cell death.[9]
Experimental Protocols
MTT Assay Protocol
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle-treated (control) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay Protocol
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[14]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to release maximum LDH).[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects on the plate.[13][15] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate to minimize edge effects.[14] |
| Low absorbance signal in MTT assay | Insufficient number of viable cells, suboptimal incubation time with MTT reagent. | Optimize the initial cell seeding density. Increase the incubation time with the MTT reagent. |
| High background in LDH assay | Cell damage during handling, presence of LDH in the serum of the culture medium. | Handle cells gently during seeding and media changes. Use a low-serum or serum-free medium for the assay if possible. Include a background control with medium only.[14] |
| Unexpected cell proliferation at low compound concentrations | Hormesis effect, where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses. | This is a real biological phenomenon. Report the biphasic dose-response curve and consider further investigation into the mechanism. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in different cell lines to illustrate how to present such data.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MCF-7 | Human Breast Cancer | 50 |
| A549 | Human Lung Cancer | 75 |
| HT-29 | Human Colon Cancer | 60 |
| HEK293 | Human Embryonic Kidney (Normal) | > 200 |
| J774A.1 | Mouse Macrophage | 40 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. N-(3-(aminomethyl)benzyl)acetamidine | C10H15N3 | CID 1433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[3-(Aminomethyl)benzyl]acetamidine (1400 W) as a Potential Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, Cell Line Selectivity and Proapoptotic Activity of New Anticancer Agents Derived From N,N'-Functionalised Benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective cytotoxicity of gemcitabine in bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. omicsonline.org [omicsonline.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: N-Benzylacetamidine Hydrobromide Solutions
This technical support center provides guidance on the long-term stability of N-Benzylacetamidine Hydrobromide solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. When stored at -20°C, the solution should be used within one month.[1] For longer-term storage, it is advisable to store aliquots at -80°C, which can extend the usability to six months.[1] It is crucial to minimize repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What solvents are recommended for preparing this compound solutions?
This compound is soluble in several organic solvents. The solubility is reported to be:
-
≤25 mg/mL in ethanol
-
15 mg/mL in DMSO
-
20 mg/mL in dimethylformamide[1]
The choice of solvent will depend on the specific experimental requirements. For long-term storage, it is important to consider the stability of the compound in the chosen solvent.
Q3: What are the potential signs of degradation in my this compound solution?
Visual indicators of degradation can include a change in color (the solid is described as white to pale yellow), or the formation of precipitates.[2] However, significant degradation can occur without any visible changes. Therefore, for critical applications, it is essential to use analytical methods to assess the purity and concentration of the solution over time.
Q4: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (amidines) can be susceptible to hydrolysis, especially under acidic or basic conditions. Hydrolysis of the amidine group would lead to the formation of N-benzylacetamide and ammonia.
Troubleshooting Guide
Problem: I observe unexpected or inconsistent results in my experiments using a previously prepared this compound solution.
This could be due to the degradation of the compound. Follow these steps to troubleshoot the issue:
-
Verify Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light. Check for the number of freeze-thaw cycles.
-
Prepare a Fresh Solution: Prepare a fresh solution from solid this compound and repeat the experiment. If the results are consistent with expectations, it is likely that the old solution has degraded.
-
Perform a Quick Purity Check: If you have access to analytical instrumentation, a simple analytical check such as Thin Layer Chromatography (TLC) or a quick High-Performance Liquid Chromatography (HPLC) run can help to identify the presence of degradation products by comparing the chromatogram of the old solution to a freshly prepared one.
Problem: I need to use the this compound solution for an extended period. How can I ensure its stability?
If long-term use is required, it is recommended to perform a simple stability study under your specific experimental conditions. This will help you to establish a reliable shelf-life for your solutions.
Experimental Protocols
Protocol: Basic Stability Assessment of this compound Solution
This protocol outlines a general approach to assess the stability of your this compound solution using HPLC, a common and reliable analytical technique for stability studies.[3][4]
Objective: To determine the percentage of this compound remaining in solution over time under specific storage conditions.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, ethanol)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be determined based on method development)
-
Volumetric flasks and pipettes
-
Storage vials
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.[5] This may involve testing different mobile phases, columns, and gradient conditions. Forced degradation studies (e.g., exposing the solution to acid, base, heat, light, and oxidizing agents) can be used to generate degradation products and ensure the method's specificity.[5]
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound of a known concentration.
-
Immediately analyze an aliquot of the freshly prepared solution using the developed HPLC method.
-
The peak area of the main compound at this point is considered 100% or the initial value.
-
-
Storage:
-
Aliquot the remaining stock solution into several vials to avoid contamination and evaporation.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if light sensitivity is a concern.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from storage.
-
Allow the solution to come to room temperature.
-
Analyze the solution using the same HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | % Remaining this compound | Appearance |
| -80°C | 1 Month | 99.5% | Clear, colorless |
| 3 Months | 99.2% | Clear, colorless | |
| 6 Months | 98.9% | Clear, colorless | |
| -20°C | 1 Month | 98.2% | Clear, colorless |
| 3 Months | 95.1% | Clear, colorless | |
| 6 Months | 90.5% | Faint yellow tint | |
| 4°C | 1 Week | 92.0% | Clear, colorless |
| 2 Weeks | 85.3% | Yellowish | |
| 1 Month | 75.6% | Yellow, slight precipitate | |
| Room Temp (25°C) | 1 Day | 90.1% | Clear, colorless |
| 3 Days | 78.4% | Yellowish | |
| 1 Week | 55.2% | Yellow, precipitate |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for a stability assessment study of this compound solution.
Caption: A hypothetical degradation pathway for N-Benzylacetamidine via hydrolysis.
References
avoiding precipitation of N-Benzylacetamidine Hydrobromide in media
Welcome to the technical support center for N-Benzylacetamidine Hydrobromide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in aqueous media during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
This compound is a chemical compound often used in research. Its solubility is a critical factor for its use in biological experiments. Available data indicates that it is soluble in several organic solvents.
| Solvent | Solubility |
| Ethanol | ≤25 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL[1] |
| Dimethylformamide (DMF) | 20 mg/mL[1] |
Q2: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in aqueous-based cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: The compound likely has limited solubility in water. The hydrobromide salt form is intended to improve aqueous solubility, but it may still be insufficient at higher concentrations.
-
pH of the Media: The pH of your cell culture media (typically around 7.2-7.4) can affect the ionization state of the amidine group and influence its solubility.
-
High Concentration: The desired final concentration of the compound in your media may exceed its solubility limit.
-
Interactions with Media Components: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[1][2]
-
Temperature Changes: Moving the compound from a stock solution at room temperature or warmer to a cooler media can decrease its solubility.
-
Improper Dissolution Technique: The method used to dissolve and dilute the compound into the media is crucial.
Q3: What is the recommended method for preparing a stock solution?
Given its solubility profile, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[1]
-
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound (Molecular Weight: 229.1 g/mol ).
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate the solution to ensure it is fully dissolved. To aid dissolution, you can warm the tube to 37°C.[1]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Q4: How can I avoid precipitation when adding the DMSO stock solution to my media?
The key is to ensure the final concentration of DMSO in the media is low enough to not be cytotoxic to your cells (generally <0.5%) and to dilute the stock solution properly.[2][3]
-
Recommended Dilution Protocol:
-
Warm the cell culture media to 37°C.
-
While gently vortexing the media, slowly add the required volume of the DMSO stock solution drop-by-drop.
-
Visually inspect the media for any signs of precipitation.
-
If the solution remains clear, it is ready for use.
-
Troubleshooting Guide
If you are encountering precipitation of this compound in your media, follow this troubleshooting guide.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Method for Preparing Media with this compound
This protocol is for the preparation of cell culture media containing this compound using a DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (MW = 229.1 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the weighed powder in the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution to 37°C for a few minutes to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
-
Prepare the Final Working Solution in Cell Culture Media:
-
Pre-warm your cell culture medium to 37°C.
-
Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the media. Ensure the final DMSO concentration remains below 0.5%.
-
While gently stirring or vortexing the pre-warmed media, add the stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for your experiment.
-
Caption: Workflow for preparing this compound solutions.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
If precipitation persists, using a solubilizing agent like HP-β-CD can be an effective strategy. Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble molecules, while their hydrophilic exterior allows them to dissolve in aqueous solutions.[4][5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Sterile cell culture medium
Procedure:
-
Prepare an HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in sterile water or PBS (e.g., 10-20% w/v). Warm gently to aid dissolution.
-
-
Complexation of this compound with HP-β-CD:
-
Prepare a concentrated stock solution of this compound in the HP-β-CD solution. The exact ratio of compound to cyclodextrin may need to be optimized. A molar ratio of 1:1 to 1:5 (compound:HP-β-CD) is a good starting point.
-
Stir the mixture vigorously at room temperature overnight to allow for complex formation.
-
-
Preparation of the Final Working Solution:
-
Add the this compound-HP-β-CD complex solution to your pre-warmed cell culture media to achieve the desired final concentration.
-
Mix gently and observe for any precipitation.
-
This technical support guide provides a starting point for addressing precipitation issues with this compound. As with any experimental procedure, optimization may be required for your specific cell line and media conditions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time with N-Benzylacetamidine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for N-Benzylacetamidine Hydrobromide, a known inhibitor of Protein Arginine Deiminases (PADs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical compound that functions as an inhibitor of Protein Arginine Deiminases (PADs). PADs are a family of enzymes that catalyze the post-translational modification of proteins known as citrullination or deimination. This process involves the conversion of an arginine residue on a protein to a citrulline residue.[1][2] This modification can alter the protein's structure and function. This compound, as a PAD inhibitor, blocks this enzymatic activity.
Q2: Why is determining the optimal incubation time crucial?
A2: The optimal incubation time is critical for ensuring maximal and specific inhibition of PAD enzymes without inducing off-target effects or significant cytotoxicity. An insufficient incubation time may lead to incomplete inhibition, while an overly long incubation period can result in cellular stress, apoptosis, or degradation of the inhibitor, leading to unreliable and misleading experimental results.
Q3: What are the potential side effects or cytotoxicity of amidine-based PAD inhibitors?
A3: Amidine-based PAD inhibitors, particularly at higher concentrations and with prolonged exposure, can exhibit cytotoxic effects. For instance, some second-generation pan-PAD inhibitors like BB-Cl-amidine have shown cytotoxicity in cell lines such as U-87 MG human glioma cells and have been observed to induce apoptosis.[3] It is therefore essential to perform cytotoxicity assays in parallel with determining the optimal incubation time to identify a therapeutic window that maximizes PAD inhibition while minimizing cell death.
Q4: Can this compound be used for in vivo studies?
A4: While this guide focuses on in vitro cell-based assays, some amidine-based PAD inhibitors have been successfully used in animal models for various diseases, including colitis and cancer.[4] However, the suitability of this compound for in vivo use would require further investigation into its pharmacokinetics, bioavailability, and potential toxicity in a whole-organism context.
Experimental Protocols
Determining the optimal incubation time for this compound is a multi-step process. The following protocols provide a systematic approach to identify the ideal experimental conditions.
Protocol 1: Dose-Response Curve to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of PAD activity (IC50) in your specific cell line or experimental system. This will inform the concentration to be used in subsequent time-course experiments.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common starting range for similar amidine-based inhibitors is from 0.1 µM to 100 µM.
-
Incubation: Treat the cells with the different concentrations of the inhibitor for a fixed, preliminary incubation time (e.g., 2 hours). Include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO).
-
PAD Activity Assay: Following incubation, measure PAD activity. This can be done using various methods, such as a colorimetric assay that detects the amount of citrulline produced or an antibody-based method (e.g., Western blot or ELISA) to detect citrullinated proteins. Commercial PAD activity assay kits are also available.[5][6][7]
-
Data Analysis: Plot the percentage of PAD inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the shortest incubation time required to achieve maximal PAD inhibition at a fixed concentration of this compound.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Concentration: Based on the results from Protocol 1, choose a concentration of this compound that gives significant inhibition (e.g., the IC80-IC90 concentration).
-
Time Points: Expose the cells to the inhibitor for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, 24 hours).
-
PAD Activity Assay: At each time point, lyse the cells and measure PAD activity as described in Protocol 1.
-
Data Analysis: Plot the percentage of PAD inhibition against the incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
Protocol 3: Cytotoxicity Assay
Objective: To assess the effect of this compound on cell viability at the determined optimal concentration and incubation time.
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with the determined optimal concentration and a range of concentrations around it for the optimal incubation time. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay followed by flow cytometry or fluorescence microscopy.
-
Data Analysis: Plot cell viability (%) against the inhibitor concentration. The chosen concentration and incubation time should result in minimal to no loss of cell viability.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % PAD Inhibition |
| 0.1 | 5.2 ± 1.1 |
| 0.5 | 15.8 ± 2.5 |
| 1 | 30.1 ± 3.2 |
| 5 | 48.9 ± 4.5 |
| 10 | 75.3 ± 5.1 |
| 25 | 92.1 ± 2.8 |
| 50 | 95.6 ± 1.9 |
| 100 | 96.2 ± 1.5 |
Table 2: Example Time-Course Data for this compound (at 10 µM)
| Incubation Time | % PAD Inhibition |
| 15 min | 45.3 ± 3.8 |
| 30 min | 68.9 ± 4.2 |
| 1 hour | 85.1 ± 3.1 |
| 2 hours | 91.5 ± 2.5 |
| 4 hours | 92.3 ± 2.1 |
| 8 hours | 92.8 ± 1.9 |
Table 3: Example Cytotoxicity Data for this compound (at 2 hours incubation)
| Concentration (µM) | % Cell Viability |
| 1 | 99.1 ± 1.2 |
| 5 | 98.5 ± 1.8 |
| 10 | 97.2 ± 2.1 |
| 25 | 85.4 ± 3.5 |
| 50 | 65.8 ± 4.9 |
| 100 | 40.2 ± 5.6 |
Visualizations
Caption: PAD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal incubation time.
Caption: Troubleshooting guide for common experimental issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low PAD inhibition observed | 1. Degraded or inactive inhibitor: The this compound may have degraded due to improper storage. 2. Insufficient concentration: The concentrations used in the dose-response curve may be too low to inhibit the PAD enzymes in your specific cell type. 3. Insufficient incubation time: The fixed time point in the dose-response experiment may be too short for the inhibitor to effectively enter the cells and inhibit the enzyme. | 1. Verify inhibitor integrity: Use a fresh stock of the inhibitor and ensure it is stored correctly (as per the manufacturer's instructions). 2. Increase concentration range: Expand the concentration range in your dose-response experiment. 3. Increase preliminary incubation time: Try a longer fixed incubation time (e.g., 4 hours) for the initial dose-response experiment. |
| High cell death observed in all treated wells | 1. High inhibitor concentration: The concentrations of this compound used may be cytotoxic to the cells.[3] 2. Prolonged incubation: The incubation time may be too long, leading to cumulative toxicity. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower concentration range: Start with a lower range of inhibitor concentrations in your dose-response experiment. 2. Reduce incubation time: Perform a time-course experiment with a non-toxic concentration to find a shorter effective incubation time. 3. Reduce solvent concentration: Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between replicates | 1. Inaccurate pipetting: Errors in pipetting can lead to variations in inhibitor concentration and cell numbers. 2. Inconsistent cell health or density: Variations in cell seeding density or health across the plate can affect the results. 3. Fluctuations in incubation conditions: Inconsistent temperature or CO2 levels can impact cell physiology and enzyme activity. | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Standardize cell seeding: Ensure a uniform cell suspension and seeding technique. Visually inspect the plate before treatment to confirm consistent cell distribution. 3. Maintain stable incubation conditions: Ensure the incubator is functioning correctly and minimize the time the plate is outside of the incubator. |
| High background in PAD activity assay | 1. Non-enzymatic citrullination: In some assays, non-enzymatic conversion of arginine to citrulline can occur. 2. Assay reagent issues: The reagents used in the PAD activity assay may be contaminated or degraded. | 1. Include a "no enzyme" control: This will help to determine the level of non-enzymatic citrullination. 2. Use fresh assay reagents: Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions. |
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
controlling for vehicle effects in N-Benzylacetamidine Hydrobromide experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of N-Benzylacetamidine Hydrobromide, with a specific focus on controlling for the effects of the administration vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its mechanism of action involves blocking the activity of the iNOS enzyme, which is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. It also shows inhibitory effects on nitric oxide synthase 1 (NOS1) and nitric oxide synthase 3 (NOS3).[2]
Q2: What is a "vehicle" and why is a vehicle control group essential in my experiments?
In pharmacology, a vehicle is an inert medium used to dissolve or suspend the active drug for administration.[3] A vehicle control group is a group of test subjects that receives the vehicle alone, without the active drug.[4] This is crucial because the vehicle itself can have biological effects, and the vehicle control group serves as a baseline to ensure that the observed effects are due to the drug and not the vehicle.[4][5]
Q3: How do I select an appropriate vehicle for this compound?
The choice of vehicle depends on the drug's solubility and the route of administration. N-benzylacetamide, a related compound, is soluble in organic solvents like ethanol and methanol but has limited solubility in water.[6] Therefore, for in vivo studies, a co-solvent system may be necessary. Common vehicles include:
-
Aqueous solutions: Saline or phosphate-buffered saline (PBS) are ideal for water-soluble compounds.[7]
-
Organic solvents: Dimethyl sulfoxide (DMSO) and ethanol can be used to dissolve lipophilic compounds, but often need to be diluted in an aqueous solution to minimize toxicity.[7]
-
Oil-based vehicles: Corn oil or sesame oil can be used for highly lipophilic drugs for oral or intraperitoneal administration.[7]
It is recommended to start with a small amount of an organic solvent like DMSO to dissolve the this compound and then dilute it to the final concentration with saline or PBS.
Q4: What are the potential confounding effects of common vehicles?
Different vehicles can have their own biological effects, which can interfere with experimental results. For example:
-
DMSO: Can cause local irritation and has been shown to cause motor impairment in animal models.[5][7]
-
Ethanol: Can be toxic and cause irritation.[7]
-
Oils (e.g., corn oil): Can have anti-inflammatory effects and may influence the progression of certain diseases.[8]
It is crucial to be aware of these potential effects and to always include a vehicle control group.
Troubleshooting Guide
Problem: My this compound is not dissolving in the chosen vehicle.
-
Solution 1: N-benzylacetamide, a related compound, has limited water solubility.[6] Try using a small amount of a co-solvent. First, dissolve the this compound in a minimal amount of DMSO or ethanol. Then, slowly add this solution to your aqueous vehicle (e.g., saline) while vortexing to prevent precipitation.
-
Solution 2: Gently warming the vehicle may aid in dissolution, but be cautious about the temperature stability of this compound.
-
Solution 3: Sonication can also be used to help dissolve the compound.
Problem: I am observing unexpected effects in my vehicle control group.
-
Solution 1: The vehicle itself may be causing the observed effects.[5] Review the literature for known biological effects of your chosen vehicle. The table below summarizes some potential effects of common vehicles.
-
Solution 2: The dosing procedure (e.g., injection stress) could be a contributing factor. Ensure that all groups are handled identically.
-
Solution 3: If the effects are significant and interfere with the interpretation of your results, consider switching to a more inert vehicle, such as saline, if solubility allows.
Problem: There is high variability in the data from animals within the same treatment group.
-
Solution 1: Ensure that the drug is completely dissolved in the vehicle and that the solution is homogenous. If the drug is not evenly distributed, different animals will receive different doses.
-
Solution 2: Check your dosing accuracy. Ensure that the volume administered is consistent for all animals, adjusted for body weight.
-
Solution 3: Animal-to-animal variability is normal, but if it is excessive, consider increasing your group size to improve statistical power.
Data Presentation
Table 1: Potential Confounding Effects of Common Vehicles in In Vivo Experiments
| Vehicle | Potential Effects | Recommendations |
| Saline (0.9% NaCl) | Generally considered inert and isotonic.[7] | Preferred vehicle when solubility allows. |
| Phosphate-Buffered Saline (PBS) | Maintains stable pH.[7] | Useful for drugs sensitive to pH changes. |
| Dimethyl Sulfoxide (DMSO) | Can cause local irritation and neurotoxicity at high concentrations.[5][7] | Use the lowest possible concentration, typically <10% in the final solution. |
| Ethanol | Potential for toxicity and irritation.[7] | Use in low concentrations as a co-solvent. |
| Polyethylene Glycol (PEG) | Generally well-tolerated but can cause toxicity at high doses.[7] | Check the literature for appropriate concentration and PEG molecular weight for your model. |
| Corn Oil / Olive Oil | Can have anti-inflammatory properties and affect metabolism.[8] | Be aware of potential immunomodulatory effects. |
Experimental Protocols
Protocol: In Vivo Administration of this compound with a Vehicle Control
-
Preparation of Dosing Solutions:
-
This compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
While vortexing, slowly add sterile 0.9% saline to reach the final desired concentration. Ensure the solution is clear.
-
-
Vehicle Control Solution:
-
Prepare a solution with the same concentration of DMSO in sterile 0.9% saline as the drug solution.
-
-
-
Animal Dosing:
-
Divide animals into at least two groups: Vehicle Control and this compound treatment.
-
Administer the appropriate solution to each animal based on its group and body weight. The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design.
-
Ensure that the volume and rate of administration are consistent across all animals.
-
-
Data Collection and Analysis:
-
Monitor all animals for any adverse effects.
-
Collect experimental data at predetermined time points.
-
Compare the results from the this compound-treated group to the vehicle control group to determine the specific effects of the drug.
-
Mandatory Visualizations
Caption: Signaling pathway showing the inhibition of iNOS by this compound.
Caption: Experimental workflow for a vehicle-controlled study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle control: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Benzylacetamidine Hydrobromide and Other Potent iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) has been a significant target in drug discovery due to its role in various pathophysiological processes, including inflammation, septic shock, and neurodegenerative diseases. Overexpression of iNOS leads to excessive production of nitric oxide (NO), a potent inflammatory mediator. This guide provides a detailed comparative analysis of N-Benzylacetamidine Hydrobromide, a selective iNOS inhibitor, with other well-known iNOS inhibitors such as 1400W, L-N⁶-(1-iminoethyl)lysine (L-NIL), and aminoguanidine. The comparison is based on their inhibitory potency, selectivity, and mechanisms of action, supported by experimental data.
Quantitative Comparison of iNOS Inhibitors
The efficacy and selectivity of iNOS inhibitors are paramount for their therapeutic potential, minimizing off-target effects on the constitutively expressed neuronal NOS (nNOS) and endothelial NOS (eNOS), which are crucial for physiological functions. The following tables summarize the inhibitory activities of this compound and other key inhibitors against the three NOS isoforms.
| Inhibitor | IC50 (µM) vs. iNOS | Source Organism/Cell | Reference |
| This compound | 0.20 | Not Specified | [1] |
| 1400W | Kd ≤ 0.007 | Human | [2][3] |
| L-NIL | 3.3 | Mouse | [4] |
| Aminoguanidine | 30 ± 12 | Rat (LPS-induced lung homogenate) | [5] |
| Aminoguanidine | 2.1 | Mouse | [6] |
Table 1: Inhibitory Potency against iNOS. This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of the selected inhibitors against iNOS. Lower values indicate higher potency.
| Inhibitor | Ki (µM) vs. nNOS | Ki (µM) vs. eNOS | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) | Reference |
| 1400W | 2 | 50 | ~285 (based on Ki) | ~7142 (based on Ki) | [2] |
| L-NIL | IC50: 92 (rat brain cNOS) | Not specified | ~28-fold (mouse iNOS vs rat cNOS) | Not specified | [4] |
| Aminoguanidine | IC50: 140 ± 10 (rat brain) | Not specified | ~0.2 (based on IC50) | Not specified | [5] |
Table 2: Selectivity Profile of iNOS Inhibitors. This table showcases the inhibitory constants (Ki) or IC50 values against nNOS and eNOS, providing insight into the selectivity of each compound. Higher selectivity ratios indicate a more specific inhibition of iNOS.
In-Depth Analysis of Inhibitors
This compound demonstrates potent and selective inhibition of iNOS with an IC50 value of 0.20 µM[1]. Its chemical structure is closely related to 1400W, a well-characterized and highly selective iNOS inhibitor. This structural similarity suggests a comparable mechanism of action, likely involving tight binding to the active site of the iNOS enzyme.
1400W (N-(3-(Aminomethyl)benzyl)acetamidine) is a slow, tight-binding inhibitor of human iNOS with a dissociation constant (Kd) of less than or equal to 7 nM[2][3]. It exhibits remarkable selectivity, being at least 5000-fold more selective for iNOS over eNOS[2]. This high selectivity is attributed to its slow dissociation from the iNOS enzyme.
L-NIL (L-N⁶-(1-iminoethyl)lysine) is another widely used selective iNOS inhibitor. It shows a 28-fold greater selectivity for inducible NOS (IC50 = 3.3 µM) compared to the constitutive NOS found in the rat brain (IC50 = 92 µM)[4].
Aminoguanidine is a less potent and less selective iNOS inhibitor compared to 1400W and L-NIL. While it does inhibit iNOS, it also affects other enzymes, which can lead to off-target effects. Its IC50 for iNOS in rat lung homogenates is approximately 30 µM, while its IC50 for constitutive NOS in rat brain is around 140 µM[5]. Another study reported an IC50 of 2.1 µM against mouse iNOS[6].
Signaling Pathways and Experimental Workflows
To understand the context of iNOS inhibition, it is crucial to visualize the signaling pathways leading to its activation and the experimental workflows used to assess inhibitor efficacy.
Caption: iNOS Signaling Pathway Activation.
The diagram above illustrates the signaling cascade initiated by inflammatory stimuli such as Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), leading to the transcription and translation of the iNOS enzyme. iNOS then catalyzes the conversion of L-Arginine to nitric oxide. Selective inhibitors like this compound act by directly targeting the iNOS protein, thereby blocking the production of excess NO.
Caption: Workflow for iNOS Inhibition Assay.
This workflow outlines the key steps in a typical in vitro experiment to evaluate the efficacy of iNOS inhibitors. It begins with culturing macrophages, followed by stimulation to induce iNOS expression and subsequent treatment with the inhibitor. The amount of nitric oxide produced is then quantified using the Griess assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies.
Protocol 1: Determination of Nitric Oxide Production using the Griess Assay
This protocol is adapted from standard procedures for measuring nitrite, a stable and quantifiable end-product of NO in cell culture supernatants[7][8][9].
I. Principle: The Griess reaction is a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to produce a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative that can be measured colorimetrically at 540-570 nm.
II. Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and B immediately before use.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) standard solution (e.g., 1 mM stock).
-
Cell Culture Medium: Phenol red-free medium is recommended to avoid interference with absorbance readings.
-
96-well microtiter plates.
-
Microplate reader.
III. Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight[9].
-
Pre-treat the cells with various concentrations of the iNOS inhibitor (e.g., this compound) for 1 hour.
-
Stimulate the cells with an appropriate combination of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include untreated and stimulated-only controls.
-
Incubate for 24-48 hours.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve by serially diluting the NaNO₂ stock solution in cell culture medium (e.g., from 100 µM to 0 µM).
-
Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add an equal volume of the freshly prepared Griess reagent to each well containing the standards and samples.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm (or a wavelength between 520-570 nm) using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of iNOS inhibition for each inhibitor concentration relative to the stimulated-only control.
-
Protocol 2: Radiometric Assay for NOS Activity (L-Arginine to L-Citrulline Conversion)
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline[10][11][12][13].
I. Principle: NOS enzymes convert L-arginine to L-citrulline and NO. By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme activity. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin.
II. Materials:
-
Enzyme Source: Purified NOS enzyme or cell/tissue homogenates.
-
Substrate: [³H]L-arginine or [¹⁴C]L-arginine.
-
Reaction Buffer: e.g., 50 mM HEPES buffer (pH 7.4) containing cofactors such as NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH4).
-
Stop Solution: e.g., 20 mM HEPES buffer (pH 5.5) containing 2 mM EDTA.
-
Cation-Exchange Resin: Dowex AG 50W-X8 (Na⁺ form).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
III. Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, radiolabeled L-arginine, and the enzyme source.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Separation of L-Citrulline:
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing the cation-exchange resin.
-
The unreacted [³H]L-arginine (positively charged) binds to the resin, while the [³H]L-citrulline (neutral) flows through.
-
Wash the column with additional stop buffer to ensure complete elution of [³H]L-citrulline.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation cocktail and mix thoroughly.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Analysis:
-
Calculate the amount of [³H]L-citrulline produced based on the specific activity of the [³H]L-arginine.
-
Determine the enzyme activity and the percentage of inhibition for each inhibitor concentration.
-
Conclusion
This comparative analysis highlights the potent and selective iNOS inhibitory profile of this compound, placing it in a similar category to the well-established inhibitor 1400W. Both compounds demonstrate significantly higher potency and selectivity for iNOS compared to L-NIL and aminoguanidine. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these inhibitors. The choice of an appropriate iNOS inhibitor for a specific research or therapeutic application will depend on the required potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound in various inflammatory and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5.6. Griess Reagent Assay [bio-protocol.org]
- 9. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
Validating the Efficacy of N-Benzylacetamidine Hydrobromide in a Glioblastoma Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Benzylacetamidine Hydrobromide (also known as 1400W), a selective inducible nitric oxide synthase (iNOS) inhibitor, against alternative therapies in a preclinical glioblastoma (GBM) model. Glioblastoma is the most aggressive primary brain tumor, with a poor prognosis despite standard-of-care treatment involving surgery, radiation, and chemotherapy with temozolomide (TMZ)[1][2][3][4]. A growing body of evidence suggests that iNOS is overexpressed in gliomas and contributes to tumor progression and resistance to therapy, making it a promising therapeutic target[5][6].
This document outlines the rationale for evaluating this compound and compares its potential efficacy with other iNOS inhibitors, L-NIL and Aminoguanidine, as well as the standard chemotherapeutic agent, Temozolomide.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that direct head-to-head studies in a glioblastoma model are limited, and data is compiled from various studies.
Table 1: In Vitro Efficacy against Glioblastoma Cell Lines
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound (1400W) | Glioma Cells | In Vitro Studies | Reduces tumor growth and angiogenesis in mammary tumors (in vivo data suggesting anti-cancer potential). Tested in vitro on glioma cells. | [5][6] |
| L-NIL | U87-MG | Clonogenic Proliferation | Significant reduction in clonogenic survival at 500 µM and 1000 µM. | [7] |
| Aminoguanidine | F98 Glioma Cells | Cell Viability (MTT Assay) | Pre-treatment with 30 µM Aminoguanidine prevented β-amyloid-induced reduction in cell viability. | [7][8] |
| Temozolomide (TMZ) | A172, U87-MG, T98G | Cell Viability | At 400 µM, inhibited cell growth by ~16-25% after 72 hours. | [9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| This compound (1400W) | Rat Model of Acute Colitis | 5-10 mg/kg t.i.d. reduced inflammatory edema by 56-95% and neutrophil infiltration by 63-68%. | [10][11] |
| L-NIL | Glioblastoma Xenograft Model | Mitigates nitrosative stress. | [12] |
| Aminoguanidine | Rat Surgical Brain Injury Model | 150 mg/kg significantly reduced cerebral edema and improved neurological outcome. | [13] |
| Temozolomide (TMZ) | Mouse Xenograft Model (GBM10) | Increased survival of mice with intracranial tumors. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., U87-MG, T98G) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, L-NIL, Aminoguanidine, and Temozolomide in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vitro Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8.0-µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium and seed 5 x 10⁴ cells into the upper chamber of the insert.
-
Chemoattractant: Add complete medium (containing fetal bovine serum) to the lower chamber as a chemoattractant.
-
Treatment: Add the test compounds (this compound or alternatives) to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields and calculate the percentage of invasion relative to the control.
In Vivo Orthotopic Glioblastoma Mouse Model
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87-MG) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.
-
Animal Anesthesia and Stereotactic Surgery: Anesthetize immunocompromised mice (e.g., NOD-SCID) and mount them on a stereotactic frame. Create a burr hole in the skull over the desired brain region (e.g., right frontal lobe).
-
Intracranial Injection: Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a specific depth using a Hamilton syringe.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups: Vehicle control, this compound, L-NIL, Aminoguanidine, and Temozolomide. Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.
-
Efficacy Evaluation: Monitor tumor volume and the overall survival of the mice. At the end of the study, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, and TUNEL for apoptosis).
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: iNOS signaling pathway in glioblastoma and points of therapeutic intervention.
Caption: Experimental workflow for validating this compound efficacy.
References
- 1. STAT3-iNOS Signaling Mediates EGFRvIII-Induced Glial Proliferation and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Aminoguanidine exhibits an inhibitory effect on β‑amyloid‑induced damage in F98 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]
- 13. aacrjournals.org [aacrjournals.org]
Cross-Validation of N-Benzylacetamidine Hydrobromide's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of N-Benzylacetamidine Hydrobromide (also known as 1400W), a selective inhibitor of inducible nitric oxide synthase (iNOS), with the phenotype of iNOS genetic knockout (KO) mouse models. By presenting experimental data from both approaches, this document aims to facilitate a deeper understanding of iNOS signaling and the cross-validation of pharmacological and genetic methods in drug development.
Introduction to this compound and iNOS Knockout Models
This compound is a potent and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS or NOS2). iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large quantities of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. In contrast to the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.
Genetic knockout (KO) mouse models, specifically those lacking the Nos2 gene (iNOS KO), provide a powerful tool to study the function of iNOS by observing the physiological and pathological consequences of its absence. Cross-validating the effects of a pharmacological inhibitor like this compound with the phenotype of an iNOS KO model is crucial for confirming the inhibitor's specificity and for validating iNOS as a therapeutic target.
This guide will focus on the comparative effects of this compound and iNOS knockout in the context of lipopolysaccharide (LPS)-induced endotoxemia, a widely used model for studying systemic inflammation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound treatment in wild-type mice and the corresponding phenotypes observed in iNOS knockout mice in LPS-induced endotoxemia models.
Table 1: Effect on Nitric Oxide Production
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockout (iNOS KO) |
| Animal Model | C57BL/6 Mice | C57BL/6 x 129/SvJ F2 Mice |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) from E. coli (10 mg/kg, i.p.) | Lipopolysaccharide (LPS) from S. typhimurium (100 µg/10 g, i.p.) |
| Measurement | Plasma Nitrite/Nitrate (µM) at 6 hours post-LPS | Systemic NO Production (nmol·10g⁻¹·min⁻¹) at 5 hours post-LPS |
| Baseline (No LPS) | ~3.5 µM | 1.2 ± 0.2 nmol·10g⁻¹·min⁻¹ |
| LPS-Treated (Control/Wild-Type) | ~55 µM | 2.7 ± 0.3 nmol·10g⁻¹·min⁻¹ |
| LPS + N-Benzylacetamidine (10 mg/kg, s.c.) | ~15 µM (~73% inhibition) | Not Applicable |
| LPS-Treated (iNOS KO) | Not Applicable | 0.7 ± 0.1 nmol·10g⁻¹·min⁻¹ (~74% reduction compared to WT) |
| Reference | Park et al., 1997 | Hallemeesch et al., 2001[1][2] |
Table 2: Effect on Pro-Inflammatory Cytokine Production (TNF-α)
| Parameter | Pharmacological Inhibition (this compound) | Genetic Knockout (iNOS KO) |
| Model System | In vivo data on direct TNF-α inhibition by 1400W in LPS-challenged mice is not readily available in a directly comparable format. However, the mechanism of action suggests a downstream effect on inflammation. | Peritoneal Macrophages from iNOS KO Mice |
| Inflammatory Stimulus | Not Applicable | Lipopolysaccharide (LPS) from E. coli (100 ng/mL) |
| Measurement | Not Applicable | TNF-α secretion (pg/mL) at 4 hours post-LPS |
| LPS-Treated (Wild-Type Macrophages) | Not Applicable | ~2500 pg/mL |
| LPS-Treated (iNOS KO Macrophages) | Not Applicable | ~2500 pg/mL (No significant difference)[3] |
| Reference | de et al., 2000[3] |
Note on TNF-α data: The available data suggests that the absence of iNOS does not directly impair the initial LPS-induced TNF-α production by macrophages. This indicates that iNOS-derived NO may not be a primary regulator of TNF-α synthesis in this context, or that compensatory mechanisms are at play in the knockout model. The anti-inflammatory effects of this compound in vivo are likely a result of the multifaceted roles of NO in the broader inflammatory cascade beyond direct cytokine synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
LPS-Induced Endotoxemia in Mice
Objective: To induce a systemic inflammatory response.
Protocol:
-
Animal Handling: Use male C57BL/6 mice (or other appropriate strain), 8-12 weeks of age. Acclimatize animals for at least one week before the experiment.
-
LPS Preparation: Dissolve Lipopolysaccharide (LPS) from E. coli O111:B4 in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Administration: Inject LPS intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.
-
Pharmacological Inhibition: For the this compound group, administer the compound, dissolved in sterile saline, via subcutaneous (s.c.) injection, typically 30 minutes to 1 hour before the LPS challenge. Doses can range from 1 to 20 mg/kg.
-
Sample Collection: At the designated time point (e.g., 5-6 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
Measurement of Nitric Oxide (Nitrite/Nitrate)
Objective: To quantify the total amount of nitric oxide produced.
Protocol (Griess Assay):
-
Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable metabolite of NO. To measure total NO production, nitrate (NO₃⁻) in the sample is first converted to nitrite using nitrate reductase.
-
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Nitrate Reductase and co-factors (NADPH).
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Deproteinate samples by adding an equal volume of methanol, vortexing, and centrifuging at 14,000 x g for 5 minutes.
-
To convert nitrate to nitrite, incubate the deproteinated supernatant with nitrate reductase and NADPH according to the manufacturer's instructions.
-
Add 100 µL of the sample (or standard) to a 96-well plate.
-
Add 100 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of TNF-α (ELISA)
Objective: To quantify the concentration of the pro-inflammatory cytokine TNF-α in plasma or cell culture supernatant.
Protocol (Enzyme-Linked Immunosorbent Assay):
-
Principle: A sandwich ELISA is used to capture and detect TNF-α.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add plasma samples and TNF-α standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a biotinylated detection antibody specific for mouse TNF-α and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration from the standard curve.
-
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship between the pharmacological and genetic approaches.
Caption: Signaling pathway of LPS-induced iNOS expression and NO production.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship between pharmacological and genetic approaches for target validation.
References
A Comparative Dose-Response Analysis of N-Benzylacetamidine Hydrobromide and Aminoguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dose-response characteristics of N-Benzylacetamidine Hydrobromide, also known as 1400W, and Aminoguanidine. The focus is on their respective inhibitory effects on inducible nitric oxide synthase (iNOS) and the formation of advanced glycation end-products (AGEs), two key targets in various pathological conditions. This document summarizes quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Quantitative Data Summary
The following tables summarize the dose-response data for this compound and Aminoguanidine, focusing on their potency as inhibitors of iNOS and AGE formation.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 | Organism/Enzyme Source | Reference |
| This compound (1400W) | Inducible Nitric Oxide Synthase (iNOS) | 0.08 µM | Not Specified | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | 6.3 µM | Mouse Microglia (N9 cell line) | [2] | |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | 2.1 µM | Mouse iNOS | [3] |
| Advanced Glycation End-product (AGE) Formation | 1 mM | In vitro (Bovine Serum Albumin-glucose model) | [4] |
Table 2: In Vivo Comparative Efficacy of iNOS Inhibition
This table presents data from a study comparing the effects of single doses of this compound (1400W) and Aminoguanidine on iNOS activity and expression in a rat model of spinal cord injury.
| Compound & Dose | Reduction in iNOS-immunoreactive cells | Reduction in iNOS activity | Reference |
| This compound (1400W) (10 mg/kg, i.v.) | 62.1% | 56.7% | [5][6] |
| Aminoguanidine (100 mg/kg, i.p.) | 59% | 67.9% | [5][6] |
Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for interpreting their biological effects.
Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway
The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. This leads to the production of high levels of nitric oxide (NO), which can have both physiological and pathological roles.
Figure 1. Simplified iNOS signaling pathway and points of inhibition.
Advanced Glycation End-product (AGE) and Receptor for AGE (RAGE) Signaling Pathway
AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids. Their accumulation is associated with various chronic diseases. Aminoguanidine is known to inhibit the formation of AGEs.
Figure 2. AGE/RAGE signaling pathway and the inhibitory action of Aminoguanidine.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for the key assays mentioned in this guide.
In Vitro iNOS Activity Assay (General Protocol)
This protocol outlines the general steps for measuring iNOS activity in cell lysates or with purified enzyme, often by monitoring the conversion of L-arginine to L-citrulline or the production of nitrite, a stable breakdown product of NO.
Figure 3. General workflow for an in vitro iNOS activity assay.
Key Steps:
-
Enzyme Preparation: iNOS can be obtained from stimulated macrophage cell lysates (e.g., RAW 264.7 cells) or as a purified recombinant enzyme.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or Aminoguanidine).
-
Reaction Initiation: The reaction is started by adding a buffer containing L-arginine (the substrate) and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or by other methods that denature the enzyme.
-
Product Quantification:
-
Nitrite Measurement (Griess Assay): The amount of nitrite, a stable product of NO oxidation, is quantified colorimetrically using the Griess reagent. The absorbance is typically read at 540 nm.
-
L-Citrulline Measurement: The conversion of radiolabeled L-arginine to L-citrulline can be measured by separating the amino acids using ion-exchange chromatography and quantifying the radioactivity.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable model.
In Vitro AGE Formation Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the formation of AGEs in a model system, typically using bovine serum albumin (BSA) and a sugar like glucose or fructose.
Key Steps:
-
Reaction Mixture Preparation: A solution containing Bovine Serum Albumin (BSA) and a reducing sugar (e.g., glucose or fructose) in a phosphate buffer is prepared.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., Aminoguanidine) are added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C for an extended period, often several weeks, to allow for the formation of AGEs.
-
Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.
-
Data Analysis: The percentage of inhibition of AGE formation is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
Discussion
The data presented in this guide highlights the distinct pharmacological profiles of this compound (1400W) and Aminoguanidine.
This compound (1400W) is a highly potent and selective inhibitor of iNOS. Its sub-micromolar to low micromolar IC50 values for iNOS inhibition demonstrate its specificity for this enzyme. The primary mechanism of action of 1400W is the direct inhibition of iNOS enzymatic activity.
Aminoguanidine , in contrast, exhibits a dual mechanism of action. It is a moderately potent iNOS inhibitor, with IC50 values in the low micromolar range. However, it is also a well-documented inhibitor of AGE formation, although at significantly higher concentrations (in the millimolar range). This suggests that at lower doses, the effects of aminoguanidine may be primarily mediated by iNOS inhibition, while at higher doses, both iNOS and AGE inhibition could contribute to its overall biological activity.
The in vivo comparative data further illustrates the differences in their potencies. This compound achieved a similar reduction in iNOS-positive cells and a significant reduction in iNOS activity at a 10-fold lower dose than Aminoguanidine.[5][6] This underscores the higher in vivo potency of 1400W as an iNOS inhibitor.
References
Independent Verification of N-Benzylacetamidine Hydrobromide's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of N-Benzylacetamidine Hydrobromide, also known as 1400W, against other common nitric oxide synthase (NOS) inhibitors. The data presented is compiled from publicly available research to assist in the independent verification of its efficacy and selectivity.
Executive Summary
This compound (1400W) is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes. This guide compares the inhibitory profile of 1400W with L-NG-monomethyl-L-arginine (L-NMMA), a non-selective NOS inhibitor, and L-N6-(1-iminoethyl)lysine (L-NIL), a relatively selective iNOS inhibitor. The presented data, including IC50 and Ki values, demonstrates the superior selectivity of 1400W for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. Detailed experimental protocols are provided to enable researchers to independently verify these findings.
Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound (1400W) and its alternatives are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of NOS Inhibitors
| Inhibitor | iNOS IC50 (µM) | nNOS IC50 (µM) | eNOS IC50 (µM) |
| N-Benzylacetamidine (1400W) | 0.2 - 1.5[1] | 4.1 (for nNOS)[2][3] | - |
| L-NMMA | 6.6[4] | 4.9[4] | 3.5[4] |
| L-NIL | 0.4 - 3.3[5] | 17 - 92[5] | 8 - 38[5] |
Table 2: Inhibitor Constant (Ki) and Dissociation Constant (Kd) of NOS Inhibitors
| Inhibitor | iNOS Ki/Kd | nNOS Ki | eNOS Ki | Selectivity (iNOS vs. eNOS) |
| N-Benzylacetamidine (1400W) | ≤7 nM (Kd)[6][7][8] | 2 µM[8][9] | 50 µM[8][9] | ~5000-fold[9] |
| L-NMMA | ~6 µM[10] | ~0.18 µM[2][10] | ~0.4 µM[10] | Non-selective |
| L-NIL | - | - | - | 28-fold (miNOS vs. rcNOS)[11][12] |
Signaling Pathway and Experimental Workflow
To understand the context of N-Benzylacetamidine's action, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for its verification.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 3. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NOS Activity Assay Kit (Colorimetric) (KA1634): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Benzylacetamidine Hydrobromide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle N-Benzylacetamidine Hydrobromide. The following operational and disposal plans offer step-by-step guidance for safe laboratory practices.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classification of the analogous compound N-Benzylacetamide, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning [1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimizing exposure.
| Protection Type | Recommended Equipment | Relevant Standards/Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or long-sleeved garment is mandatory. For larger quantities, a chemical-resistant apron is advised. | Inspect gloves for integrity before each use. Employ proper glove removal technique to avoid skin contact. |
| Respiratory Protection | When engineering controls are insufficient or when handling the solid form where dust may be generated, use an effective dust mask or a respirator with a particulate filter. | All respirator use must comply with OSHA 29 CFR 1910.134 or European Standard EN 149. |
Physical and Chemical Properties (Based on N-Benzylacetamide)
| Property | Value |
| Appearance | White to off-white or pale yellow crystalline powder/solid[3] |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [4] |
| Melting Point | 59-63 °C |
| Stability | Stable under recommended storage conditions[5] |
Engineering Controls
| Control Parameter | Recommendation |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for the analogue N-Benzylacetamide by major regulatory bodies (OSHA, NIOSH, ACGIH)[3] |
| Ventilation and Containment | All work should be conducted in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure, particularly when handling powders or volatile solutions[3] |
| Emergency Equipment | Eyewash stations and safety showers must be readily accessible in the immediate work area[2] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention if symptoms persist[2] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Receiving: Upon receipt, wear appropriate PPE. Inspect the container for damage and ensure the label is intact and correct. Log the chemical into your laboratory's chemical inventory system.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for hazardous chemicals[3]. Ensure segregation from incompatible materials, such as strong oxidizing agents, and away from heat or ignition sources[3].
Handling and Use
-
Preparation: Before handling, ensure you are wearing the full required PPE. All manipulations of this compound, especially weighing and transferring the solid, should occur within a chemical fume hood to prevent the generation of dust and aerosols[1].
-
Procedure: Avoid direct contact with skin, eyes, and clothing[3]. Do not inhale dust or vapors[3]. Use only the minimum quantity required for your experiment.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water immediately after handling[3].
Spill Response
-
Immediate Actions: In case of a spill, evacuate non-essential personnel from the area. Ensure the area is well-ventilated.
-
Containment and Cleanup: Wearing full PPE, including respiratory protection, contain the spill. For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal[3].
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Unused Product: Unwanted or expired this compound must be disposed of through a licensed hazardous waste disposal company[1].
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh boats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: All disposal activities must strictly adhere to local, state, and federal hazardous waste regulations[3]. Never dispose of this chemical down the drain or in general waste streams. Consult with your institution's EHS department for specific disposal procedures.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
